3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile
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Overview
Description
Rac-PT2399: is a racemic mixture of PT2399, a potent and specific inhibitor of hypoxia-inducible factor 2 alpha (HIF-2α). This compound has garnered significant attention in the field of cancer research due to its ability to target and inhibit HIF-2α, a transcription factor involved in the regulation of genes associated with tumor growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rac-PT2399 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of functional groups that confer its inhibitory activity. The synthetic route typically involves:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of fluorine atoms and other functional groups via halogenation and substitution reactions.
- Purification and isolation of the racemic mixture using chromatographic techniques .
Industrial Production Methods: Industrial production of Rac-PT2399 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Rac-PT2399 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various derivatives of Rac-PT2399 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Rac-PT2399 has a wide range of scientific research applications, including:
Chemistry:
- Used as a model compound to study the effects of HIF-2α inhibition on chemical pathways.
- Employed in the synthesis of related compounds for structure-activity relationship studies .
Biology:
- Investigated for its role in regulating cellular responses to hypoxia.
- Studied for its effects on gene expression and protein synthesis in various cell lines .
Medicine:
- Explored as a potential therapeutic agent for treating cancers, particularly renal cell carcinoma, by inhibiting HIF-2α activity.
- Evaluated for its ability to reduce tumor growth and metastasis in preclinical models .
Industry:
- Utilized in the development of diagnostic tools and assays for detecting HIF-2α activity.
- Applied in the production of research reagents and kits for studying hypoxia-related pathways .
Mechanism of Action
Rac-PT2399 exerts its effects by specifically binding to the HIF-2α protein, preventing its interaction with the aryl hydrocarbon receptor nuclear translocator (ARNT). This inhibition disrupts the formation of the HIF-2α/ARNT complex, which is essential for the transcriptional activation of genes involved in angiogenesis, metabolism, and cell survival. By blocking this pathway, Rac-PT2399 effectively reduces the expression of HIF-2α target genes, leading to decreased tumor growth and increased apoptosis .
Comparison with Similar Compounds
PT2385: Another HIF-2α inhibitor with a similar mechanism of action but different chemical structure.
PT2977: A more potent HIF-2α inhibitor with improved pharmacokinetic properties.
Uniqueness of Rac-PT2399:
- Rac-PT2399 is unique in its racemic form, providing a mixture of enantiomers that may exhibit different biological activities.
- It offers a balance between potency and selectivity, making it a valuable tool for studying HIF-2α inhibition in various research contexts .
Properties
IUPAC Name |
3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F5NO4S/c18-9-3-8(7-23)4-10(5-9)27-12-1-2-13(28(25,26)16(19)20)14-11(12)6-17(21,22)15(14)24/h1-5,15-16,24H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUSGDMIHGLCNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F5NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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